biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14839005
InChI: InChI=1S/C26H21NO2S3/c1-26(2)23-21(25(30)32-31-23)19-10-7-11-20(29-3)22(19)27(26)24(28)18-14-12-17(13-15-18)16-8-5-4-6-9-16/h4-15H,1-3H3
SMILES:
Molecular Formula: C26H21NO2S3
Molecular Weight: 475.7 g/mol

biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

CAS No.:

Cat. No.: VC14839005

Molecular Formula: C26H21NO2S3

Molecular Weight: 475.7 g/mol

* For research use only. Not for human or veterinary use.

biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone -

Specification

Molecular Formula C26H21NO2S3
Molecular Weight 475.7 g/mol
IUPAC Name (6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone
Standard InChI InChI=1S/C26H21NO2S3/c1-26(2)23-21(25(30)32-31-23)19-10-7-11-20(29-3)22(19)27(26)24(28)18-14-12-17(13-15-18)16-8-5-4-6-9-16/h4-15H,1-3H3
Standard InChI Key SOOIGTPUACQAED-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=CC=C3)OC)C(=S)SS2)C

Introduction

Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that belongs to the class of dithioloquinolines. This compound is notable for its unique structure, which combines both biphenyl and dithioloquinoline moieties, making it of interest in various scientific fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)methanone involves several key steps, often utilizing electrophilic reagents for the functionalization of the dithioloquinoline core. Common methods include reactions between dithioloquinoline derivatives and carbonyl compounds.

Synthesis Steps

  • Preparation of Dithioloquinoline Derivatives: This involves the synthesis of the dithioloquinoline core, which can be achieved through various organic synthesis techniques.

  • Coupling with Carbonyl Compounds: The dithioloquinoline derivative is then coupled with a carbonyl compound, such as a ketone or aldehyde, to form the desired methanone derivative.

  • Functionalization: The compound may undergo further functionalization to introduce additional substituents, such as methoxy groups.

Biological Activities and Potential Applications

Compounds with similar dithioloquinoline structures have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)methanone may be attributed to its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Applications Table

FieldPotential Application
Medicinal ChemistryDrug development for cancer, inflammation, and infections
Materials ScienceDevelopment of new materials with unique properties
PharmacologyStudies on enzyme inhibition or receptor modulation

Characterization Techniques

Characterization techniques such as NMR spectroscopy are essential for understanding the structural features and reactivity patterns of this compound. These techniques reveal distinct proton environments corresponding to the different functional groups present in the molecule.

Characterization Methods

  • NMR Spectroscopy: Used to determine the molecular structure and identify functional groups.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation patterns.

  • IR Spectroscopy: Helps in identifying functional groups based on their vibrational frequencies.

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